Polydisperse PEG mixtures cause heterogeneous bioconjugates, undermining ADC reproducibility and PROTAC SAR. N3-PEG4-C2-NH2 (CAS 951671-92-4) provides a discrete, monodisperse PEG4 spacer with orthogonal azide and amine handles for click chemistry. • Ensures uniform drug-to-antibody ratio (DAR) for consistent ADC pharmacokinetics. • Precise 15-atom linker length enables systematic optimization of ternary complex formation in PROTACs. • Hydrophilic PEG4 spacer reduces aggregation and non-specific binding on biosensor surfaces.
N3-PEG4-C2-NH2 (CAS 951671-92-4) is a heterobifunctional crosslinker featuring a terminal azide, a primary amine, and a discrete-length tetraethylene glycol (PEG4) spacer. This molecularly precise structure provides defined spacing and hydrophilicity, enabling the sequential, controlled conjugation of two different molecules. The azide group facilitates highly specific, bioorthogonal ligation via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) 'click chemistry', while the primary amine readily reacts with activated esters (e.g., NHS esters) or carboxylic acids to form stable amide bonds, making it a foundational tool in the development of complex bioconjugates like antibody-drug conjugates (ADCs) and PROTACs.
Substituting this discrete PEG4 linker with lower-purity, polydisperse PEG mixtures introduces significant product heterogeneity, where the final conjugate is an unresolved mixture of different linker lengths and molecular weights. This lack of precision undermines analytical characterization, compromises batch-to-batch reproducibility, and can negatively impact pharmacokinetic profiles. Furthermore, replacing the PEG4 spacer with alternatives like alkyl chains can drastically reduce the aqueous solubility of the resulting conjugate, leading to aggregation and handling issues. In structurally sensitive applications such as PROTACs, even minor changes in linker length (e.g., to PEG3 or PEG6) can disrupt the formation of a productive ternary complex, leading to a significant loss of degradation potency.
N3-PEG4-C2-NH2 is a monodisperse or 'discrete' PEG (dPEG®) linker, meaning it consists of a single chemical entity with a defined molecular weight. This is in stark contrast to conventional polydisperse PEGs, which are mixtures of various chain lengths. The dispersity index (Đ), a measure of molecular weight distribution, is exactly 1 for this compound, whereas polydisperse PEGs have a Đ > 1. Using a monodisperse linker eliminates a major source of variability, resulting in a single, well-defined final conjugate that can be reliably characterized, as opposed to the heterogeneous mixture produced by polydisperse linkers.
| Evidence Dimension | Dispersity Index (Đ) |
| Target Compound Data | Đ = 1.0 (Single molecular weight) |
| Comparator Or Baseline | Polydisperse PEG Linkers: Đ > 1.0 (Mixture of molecular weights) |
| Quantified Difference | Fundamentally different product class (single compound vs. polymer mixture) |
| Conditions | Standard mass spectrometry analysis. |
This homogeneity is critical for reproducible synthesis and consistent in-vivo performance, simplifying analysis and supporting streamlined regulatory approval for therapeutic candidates.
The tetraethylene glycol backbone of N3-PEG4-C2-NH2 imparts significant hydrophilicity, which is critical for maintaining the aqueous solubility of complex bioconjugates. In contrast, substituting the PEG4 moiety with a structurally analogous alkyl chain linker increases hydrophobicity, which can lead to poor solubility, aggregation, and difficult handling, particularly when conjugated to already-lipophilic small molecules. While alkyl linkers may in some cases improve passive membrane permeability, the enhanced solubility provided by PEG is often a prerequisite for successful formulation, in-vitro assays, and in-vivo applications.
| Evidence Dimension | Physicochemical Property |
| Target Compound Data | Hydrophilic; enhances aqueous solubility of conjugates |
| Comparator Or Baseline | Alkyl Chain Linkers: Hydrophobic; can decrease aqueous solubility of conjugates |
| Quantified Difference | Qualitatively opposite effect on solubility |
| Conditions | Aqueous buffer systems common in bioconjugation and formulation. |
Selecting this PEG4 linker mitigates the risk of project failure due to compound aggregation or insolubility, a common and costly problem in bioconjugate development.
In the design of PROTACs, the linker length is a critical parameter that dictates the geometry and stability of the ternary complex (Target-PROTAC-E3 Ligase), directly impacting degradation efficiency. Studies on estrogen receptor-α (ERα) PROTACs showed that a 16-atom linker was significantly more potent at degrading the target than a nearly identical 12-atom linker, despite both having similar binding affinities for ERα. Similarly, for CRABP-I/II degraders, linker length determined the degradation selectivity between the two target proteins. A linker that is too short can cause steric hindrance, while one that is too long can fail to form a stable, productive complex. The PEG4 length (15 atoms, C-C and C-O bonds) is a key building block for achieving this optimal spacing.
| Evidence Dimension | Target Protein Degradation (ERα) |
| Target Compound Data | A 16-atom linker (analogous to PEG4) showed superior degradation. |
| Comparator Or Baseline | A 12-atom linker (analogous to PEG3) showed weaker degradation. |
| Quantified Difference | Visibly significant difference in protein levels on Western blot at 1 μM concentration. |
| Conditions | MCF7 cells treated with ERα-targeting PROTACs for 24 hours. |
Procuring a specific, discrete linker like PEG4 is essential for systematic optimization and to avoid investing in a PROTAC scaffold that is inactive due to suboptimal spatial arrangement.
This linker is the right choice for researchers building libraries of PROTACs to determine the optimal distance for ternary complex formation. Its discrete PEG4 length provides a precise 15-atom spacer, serving as a critical data point in a structure-activity relationship (SAR) study between shorter (e.g., PEG2/3) and longer (e.g., PEG6/8) linkers to maximize degradation potency (DC50) and Dmax.
For ADC development, where product homogeneity is paramount for safety and efficacy, this discrete linker is essential. Using N3-PEG4-C2-NH2 ensures that every antibody is conjugated with a payload connected by the exact same linker, resulting in a well-defined product with a consistent drug-to-antibody ratio (DAR) and predictable pharmacokinetic behavior, unlike conjugates made with polydisperse PEGs.
When modifying surfaces (e.g., nanoparticles, biosensors), the PEG4 linker's defined length and hydrophilicity are used to control the spacing of attached ligands and to create a protein-resistant layer that minimizes non-specific binding. This enables reproducible surface functionalization, leading to more reliable performance in diagnostic assays and targeted drug delivery systems.